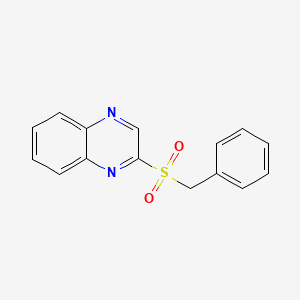
2-(Benzylsulfonyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfonyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been used in the direct C-3 benzylation of quinoxalin-2 (1H)-ones .
Synthesis Analysis
The synthesis of this compound involves the use of benzylsulfonyl hydrazides as benzylating agents. A range of benzylsulfonyl hydrazides participated in the C-3 benzylation of quinoxalin-2 (1H)-ones with CuCN as the catalyst and DTBP as the oxidant . Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .Molecular Structure Analysis
Quinoxaline is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .Chemical Reactions Analysis
Quinoxaline has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The book explains new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants, thus leading to biheterocyclic systems .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学的研究の応用
Copper-Catalyzed Benzylation of Quinoxalin-2(1H)-ones
A study by Xie et al. (2022) demonstrated the use of benzylsulfonyl hydrazides in the direct C-3 benzylation of quinoxalin-2(1H)-ones. This process, involving CuCN as the catalyst and DTBP as the oxidant, yielded diverse 3-benzylquinoxalin-2(1H)-ones, showcasing the versatility of 2-(Benzylsulfonyl)quinoxaline in synthetic chemistry (Xie, Tian, Zhang, & Tian, 2022).
Neuroprotectant for Cerebral Ischemia
2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, inhibits the quisqualate subtype of the glutamate receptor. This compound, as reported by Sheardown et al. (1990), protects against global ischemia even when administered two hours after an ischemic challenge, indicating its potential as a neuroprotective agent (Sheardown, Nielsen, Hansen, Jacobsen, & Honoré, 1990).
Asymmetric Hydrogenation of Functionalized Alkenes
Imamoto et al. (2012) developed enantiomers of 2,3-bis(tert-butylmethylphosphino)quinoxaline (QuinoxP*) for use in the asymmetric hydrogenation of functionalized alkenes. This led to the efficient preparation of several chiral pharmaceutical ingredients, demonstrating the application of quinoxaline derivatives in catalysis and pharmaceutical synthesis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Antibacterial Activity
Alavi et al. (2017) investigated the synthesis of different quinoxalines, leading to the creation of various sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This highlights the potential of this compound derivatives in developing new antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Safety and Hazards
将来の方向性
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
作用機序
Target of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a dual mode of action: nucleophilic addition and host–guest type complex formation . In the case of small anions, nucleophilic addition leads to the de-aromatization of the quinoxaline cation. For larger anions, the formation of a host–guest type complex induces changes in the absorption/fluorescence signals of the quinoxaline moiety .
Biochemical Pathways
Quinoxaline derivatives have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-(Benzylsulfonyl)quinoxaline may influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives, which are structurally similar to quinoxalines, have been studied . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . This suggests that this compound may have similar effects.
Action Environment
One study reported the synthesis of new antifungal agrochemicals derived from 2-(benzylsulfonyl)benzothiazole using an environmentally friendly method . This suggests that environmental factors may play a role in the synthesis and application of this compound.
生化学分析
Biochemical Properties
2-(Benzylsulfonyl)quinoxaline has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been reported that quinoxaline derivatives, such as this compound, exhibit a wide range of pharmacological activities . These interactions are often characterized by the formation of hydrogen bonds and hydrophobic interactions, which can influence the function and activity of these biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. For example, some quinoxaline derivatives have been found to exhibit antibacterial activity, suggesting that they may influence cell function by disrupting bacterial cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific temporal effects of this compound are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can influence the localization or accumulation of this compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes investigations into any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles.
特性
IUPAC Name |
2-benzylsulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,11-12-6-2-1-3-7-12)15-10-16-13-8-4-5-9-14(13)17-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYNKZETYPXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
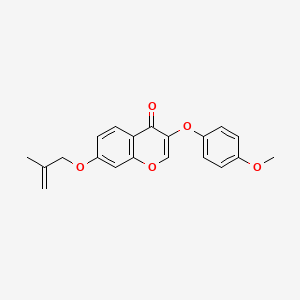

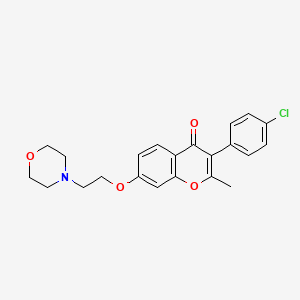
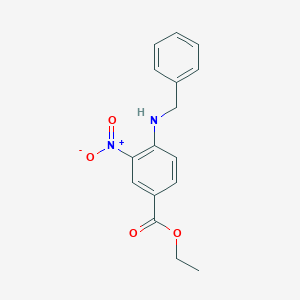
![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)



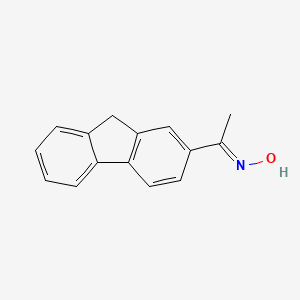
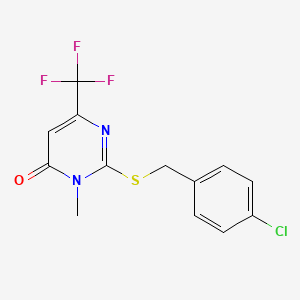
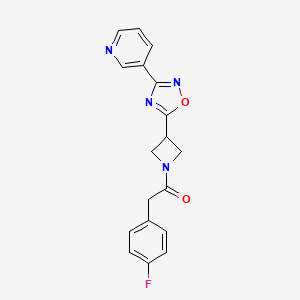
![3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2969268.png)
![N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2969269.png)
![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)
